molecular formula C16H14N6OS B2990051 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)benzo[d]thiazole-2-carboxamide CAS No. 2034556-80-2

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)benzo[d]thiazole-2-carboxamide

Cat. No. B2990051
CAS RN: 2034556-80-2
M. Wt: 338.39
InChI Key: GPHASCXEQJAEDX-UHFFFAOYSA-N
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Description

The compound “N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)benzo[d]thiazole-2-carboxamide” belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines (TPs), which are non-naturally occurring small molecules . This class of compounds has attracted significant interest due to their presence in various important structures in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer agents .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines can be divided into two main groups: annulation of pyrimidine moiety to triazole ring and annulation of triazole fragment to pyrimidine ring . The Dimroth rearrangement of [1,2,4]triazolo[4,3-a]pyrimidines can also be used for the synthesis of [1,2,4]triazolo[1,5-a]pyrimidines .


Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[1,5-a]pyrimidines is unique and has been extensively studied . The [1,2,4]triazolo[1,5-a]pyrimidine scaffold presents four different families of isomers .


Chemical Reactions Analysis

The chemical reactions involving [1,2,4]triazolo[1,5-a]pyrimidines are diverse and have been the subject of many studies . For instance, the reaction of 3-amino-1,2,4-triazoles with cinnamaldehyde proceeds in two directions, resulting in 5-[N-(3-phenylpropenylideneamino)]-1H-1,2,4-triazoles and 5-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-7-ols .


Physical And Chemical Properties Analysis

The physical and chemical properties of [1,2,4]triazolo[1,5-a]pyrimidines vary depending on the specific compound. For instance, some compounds in this class have been reported to have a melting point of 326–328 °C .

Scientific Research Applications

Pharmaceutical Chemistry

This compound is part of the 1,2,4-triazolo[1,5-a]pyrimidine class, which is significant in medicinal chemistry due to its presence in compounds exhibiting biological activities . These activities include acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors, which are crucial in the treatment of various diseases such as cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders .

Cancer Therapy

The structural motif of 1,2,4-triazolo[1,5-a]pyrimidine is found in compounds with antitumor properties. Some derivatives have shown effective antiproliferative activity against various cancer cell lines, including A549, Bewo, and MCF-7 cells. Molecular docking studies suggest that these compounds can bind effectively to cancer targets like c-Met kinase, indicating potential as anticancer agents .

Enzyme Inhibition

Compounds with the 1,2,4-triazolo[1,5-a]pyrimidine scaffold have been identified as inhibitors of enzymes like carbonic anhydrase and cholinesterase. These enzymes are therapeutic targets for conditions such as glaucoma and Alzheimer’s disease, respectively. Therefore, derivatives of this compound could be developed as enzyme inhibitors for therapeutic applications .

Metabolic Disorders

Derivatives of this compound have been associated with the modulation of fatty acid-binding proteins (FABPs), particularly FABP4 and FABP5. These proteins are potential therapeutic targets for metabolic disorders like dyslipidemia, coronary heart disease, and diabetes. Modulating FABPs could lead to new treatments for these conditions .

Material Sciences

The 1,2,4-triazolo[1,5-a]pyrimidine derivatives are not only limited to biomedical applications but also extend to material sciences. Their unique structural features make them suitable for developing new materials with potential applications in electronics and photonics .

Sustainable Chemistry

The synthesis of heterocyclic compounds like 1,2,4-triazolo[1,5-a]pyrimidine derivatives is an actively pursued area of research in sustainable chemistry. Methods such as microwave-mediated, catalyst-free synthesis demonstrate the compound’s role in developing eco-friendly and efficient synthetic pathways .

Future Directions

The potential of [1,2,4]triazolo[1,5-a]pyrimidines has inspired many reviews over the years on their chemistry and methods of synthesis . Future research may focus on finding new and efficient methodologies for accessing new 1,2,4-triazolo-containing scaffolds, which would be very useful for the discovery of new drug candidates .

properties

IUPAC Name

N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N6OS/c23-14(15-21-12-5-1-2-6-13(12)24-15)17-7-3-4-11-8-18-16-19-10-20-22(16)9-11/h1-2,5-6,8-10H,3-4,7H2,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPHASCXEQJAEDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=O)NCCCC3=CN4C(=NC=N4)N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)benzo[d]thiazole-2-carboxamide

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